

benchmarking Cyp2C19-IN-1 against known strong CYP2C19 inhibitors

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Compound of Interest

Compound Name: Cyp2C19-IN-1

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Benchmarking Cyp2C19-IN-1: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Cyp2C19-IN-1** with known strong inhibitors of the cytochrome P450 2C19 (CYP2C19) enzyme. Due to the limited availability of public data on the specific inhibitory constant (IC₅₀ or K_i) of **Cyp2C19-IN-1**, this document focuses on providing a framework for its evaluation against established potent inhibitors. The following sections detail the inhibitory profiles of well-characterized CYP2C19 inhibitors, a comprehensive experimental protocol for determining CYP2C19 inhibition, and visualizations to aid in understanding the experimental workflow and the enzyme's role in drug metabolism.

Quantitative Comparison of Strong CYP2C19 Inhibitors

The following table summarizes the inhibitory potency of several well-established strong CYP2C19 inhibitors. These values, gathered from various scientific studies, serve as a benchmark for evaluating the potency of novel inhibitors like **Cyp2C19-IN-1**. It is important to note that IC₅₀ values can vary between studies depending on the experimental conditions.

Inhibitor	IC50 / Ki (μM)	Inhibition Type	Reference
Cyp2C19-IN-1	Data not publicly available	Not applicable	Not applicable
Ticlopidine	Ki = 3.32	Mechanism-based	[1][2]
Omeprazole	Ki ≈ 3	Reversible/Time-dependent	
Fluconazole	IC50 ≈ 12.3	Reversible	
Fluvoxamine	Ki < 1	Potent inhibitor	[3]

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human CYP2C19.

1. Materials and Reagents:

- Human Liver Microsomes (HLMs)
- CYP2C19 Substrate: (S)-Mephenytoin
- Test Inhibitor: **Cyp2C19-IN-1** and known inhibitors (e.g., Ticlopidine, Omeprazole)
- NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium Phosphate Buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal Standard for LC-MS/MS analysis
- 96-well plates

- Incubator (37°C)
- LC-MS/MS system

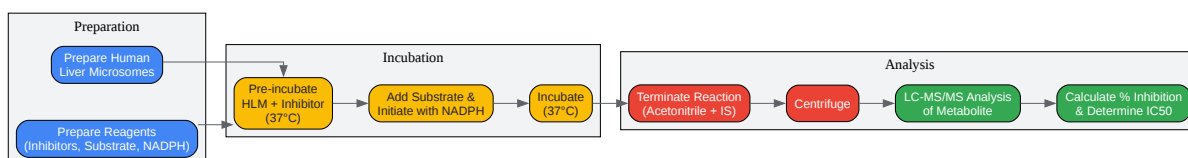
2. Experimental Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test inhibitor and known inhibitors in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of the inhibitors by serial dilution in the assay buffer.
 - Prepare a stock solution of the substrate, (S)-Mephenytoin.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations.
 - Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
 - Initiate the enzymatic reaction by adding the substrate, (S)-Mephenytoin.
 - Start the metabolic reaction by adding the NADPH regenerating system.
- Reaction Termination and Sample Preparation:
 - After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.
 - The termination solution should contain an internal standard for accurate quantification.
 - Centrifuge the plate to pellet the precipitated proteins.
- LC-MS/MS Analysis:

- Transfer the supernatant to a new plate for analysis.
- Analyze the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration compared to the control (without inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

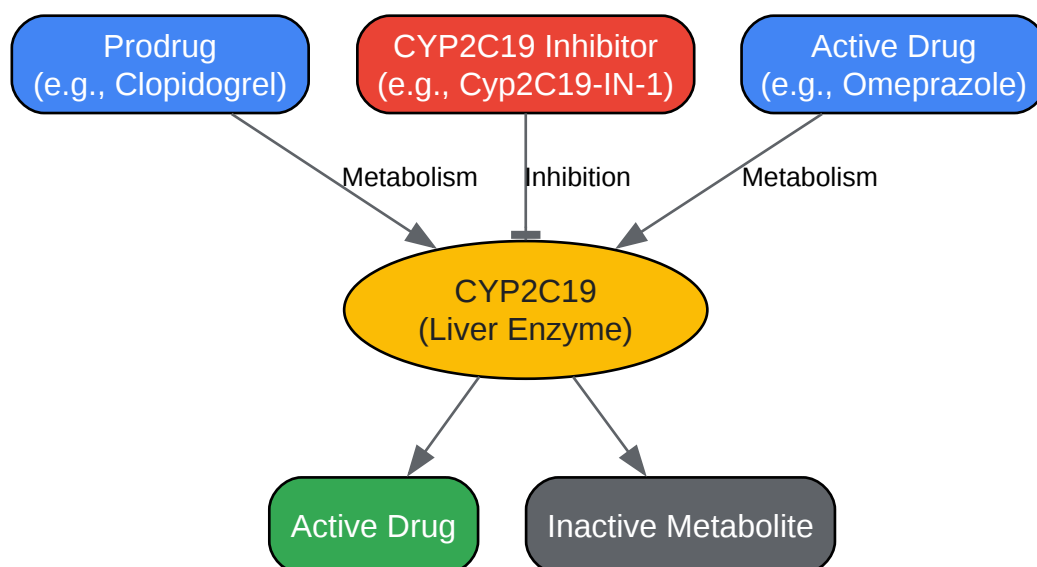
Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams are provided.



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Caption: Workflow for determining the IC₅₀ of a CYP2C19 inhibitor.



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Caption: Role of CYP2C19 in drug metabolism and the effect of inhibitors.

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- 3. EP1139267A2 - Single point interaction screen to predict IC50 - Google Patents [patents.google.com]
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